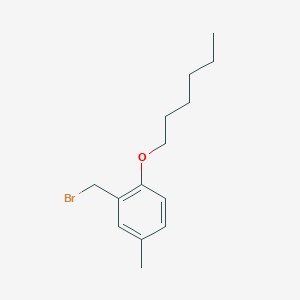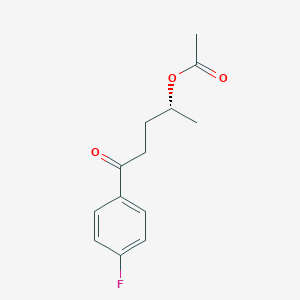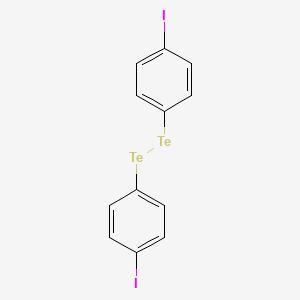
4-Ethoxy-2-methylbenzyl carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2-methylbenzyl carbamimidothioate is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a carbamimidothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methylbenzyl carbamimidothioate typically involves the reaction of 4-ethoxy-2-methylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride is replaced by the thiourea, forming the carbamimidothioate group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-2-methylbenzyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or an amine.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as palladium or copper to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Ethoxy-2-methylbenzyl carbamimidothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2-methylbenzyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidothioate group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamimidothioate: Similar structure but lacks the ethoxy and methyl groups.
Ethyl carbamimidothioate: Similar structure but lacks the methyl group.
Benzyl carbamimidothioate: Similar structure but lacks the ethoxy group.
Uniqueness
4-Ethoxy-2-methylbenzyl carbamimidothioate is unique due to the presence of both ethoxy and methyl groups, which can influence its reactivity and interaction with biological targets. These functional groups can also affect the compound’s solubility and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
805190-37-8 |
|---|---|
Formule moléculaire |
C11H16N2OS |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
(4-ethoxy-2-methylphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C11H16N2OS/c1-3-14-10-5-4-9(8(2)6-10)7-15-11(12)13/h4-6H,3,7H2,1-2H3,(H3,12,13) |
Clé InChI |
DKARWKXECLBHAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)CSC(=N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(Dodec-5-en-1-yl)oxy]methyl}benzene](/img/structure/B12533851.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)

![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)

![Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12533879.png)

![4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile](/img/structure/B12533892.png)

![Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]-](/img/structure/B12533897.png)




